1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Brand Name: Vulcanchem
CAS No.: 1421484-00-5
VCID: VC11878621
InChI: InChI=1S/C17H21ClN6O/c1-12-3-4-15(14(18)9-12)22-17(25)21-13-10-19-16(20-11-13)24-7-5-23(2)6-8-24/h3-4,9-11H,5-8H2,1-2H3,(H2,21,22,25)
SMILES: CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)Cl
Molecular Formula: C17H21ClN6O
Molecular Weight: 360.8 g/mol

1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

CAS No.: 1421484-00-5

Cat. No.: VC11878621

Molecular Formula: C17H21ClN6O

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea - 1421484-00-5

Specification

CAS No. 1421484-00-5
Molecular Formula C17H21ClN6O
Molecular Weight 360.8 g/mol
IUPAC Name 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Standard InChI InChI=1S/C17H21ClN6O/c1-12-3-4-15(14(18)9-12)22-17(25)21-13-10-19-16(20-11-13)24-7-5-23(2)6-8-24/h3-4,9-11H,5-8H2,1-2H3,(H2,21,22,25)
Standard InChI Key IQWYPGCEKXCODK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)Cl
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)Cl

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule features a central pyrimidine ring (C₅H₄N₂) substituted at position 2 with a 4-methylpiperazine group and at position 5 with a urea-linked 2-chloro-4-methylphenyl moiety. The pyrimidine ring adopts a planar configuration that facilitates π-π stacking interactions with biological targets, while the methylpiperazine side chain introduces conformational flexibility and basic nitrogen centers capable of forming hydrogen bonds.

Urea Linkage Dynamics

The urea functional group (-NH-C(=O)-NH-) connects the pyrimidine and aryl components, creating a semi-rigid spacer that orients the aromatic systems in a coplanar arrangement. X-ray crystallographic studies of analogous compounds demonstrate that such urea linkages typically form intramolecular hydrogen bonds between the carbonyl oxygen and adjacent NH groups, stabilizing specific conformations critical for target engagement .

Halogen and Methyl Substituent Effects

The 2-chloro-4-methylphenyl group contributes both steric bulk and electronic effects. The chlorine atom at the ortho position enhances metabolic stability through steric hindrance of oxidative metabolism, while the para-methyl group improves lipophilicity (calculated logP ≈ 2.8), facilitating membrane permeation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₁ClN₆O
Molecular Weight360.8 g/mol
Hydrogen Bond Donors2 (urea NH groups)
Hydrogen Bond Acceptors5 (urea O, pyrimidine N)
Rotatable Bonds4
Topological Polar SA96.8 Ų

Synthetic Methodology and Optimization

Primary Synthetic Route

The synthesis typically employs a convergent strategy involving three key components:

  • 2-Chloro-4-methylaniline as the aryl precursor

  • 5-Aminopyrimidine intermediate

  • 4-Methylpiperazine substituent

The critical step involves the formation of the urea bridge through reaction of 5-isocyanatopyrimidine with 2-chloro-4-methylaniline under anhydrous conditions. Patent data reveals that optimized yields (72-78%) are achieved using triphosgene as the carbonyl source in dichloromethane with catalytic dimethylaminopyridine (DMAP) .

Pharmacological Profile and Target Engagement

Kinase Inhibition Spectrum

Comparative studies with structural analogs demonstrate potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK8 (IC₅₀ = 38 nM) and CDK9 (IC₅₀ = 112 nM). The compound's urea moiety occupies the kinase's back pocket through hydrogen bonding with hinge region residues (e.g., Glu96 and Leu98 in CDK8), while the methylpiperazine group extends into the solvent-exposed region, minimizing off-target effects .

Antiproliferative Activity

In the NCI-60 cancer cell line panel, the compound shows selective growth inhibition against leukemia (GI₅₀ = 0.48 μM) and breast cancer models (MCF-7 GI₅₀ = 0.92 μM). Mechanistic studies link this activity to transcriptional downregulation of oncogenes like MYC and BCL2 through CDK8/9-mediated phosphorylation of RNA polymerase II C-terminal domain .

Table 2: In Vitro Activity Profile

Assay SystemResult
CDK8 Inhibition (IC₅₀)38 ± 4 nM
CDK9 Inhibition (IC₅₀)112 ± 11 nM
HL-60 Cell Viability (GI₅₀)0.48 μM
Plasma Protein Binding89% (Human)
Microsomal Stability (t₁/₂)42 min (Rat)

ADME Properties and Preclinical Development

Pharmacokinetic Behavior

Rodent studies reveal moderate oral bioavailability (F = 33%) with dose-proportional exposure up to 50 mg/kg. The compound demonstrates favorable brain penetration (brain/plasma ratio = 0.65) suggesting potential CNS applicability, though this requires validation in disease models.

Metabolic Pathways

Primary metabolism occurs via hepatic CYP3A4-mediated N-demethylation of the piperazine ring and glucuronidation of the urea nitrogen. The major metabolite (M1) retains partial CDK8 inhibitory activity (IC₅₀ = 280 nM), contributing to sustained pharmacodynamic effects .

Therapeutic Implications and Future Directions

Oncology Applications

The compound's dual CDK8/9 inhibition profile positions it as a candidate for combination therapies with BET inhibitors or immune checkpoint modulators. Synergistic effects observed in vitro with JQ1 (combination index = 0.32) suggest potential for overcoming adaptive resistance mechanisms in solid tumors .

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